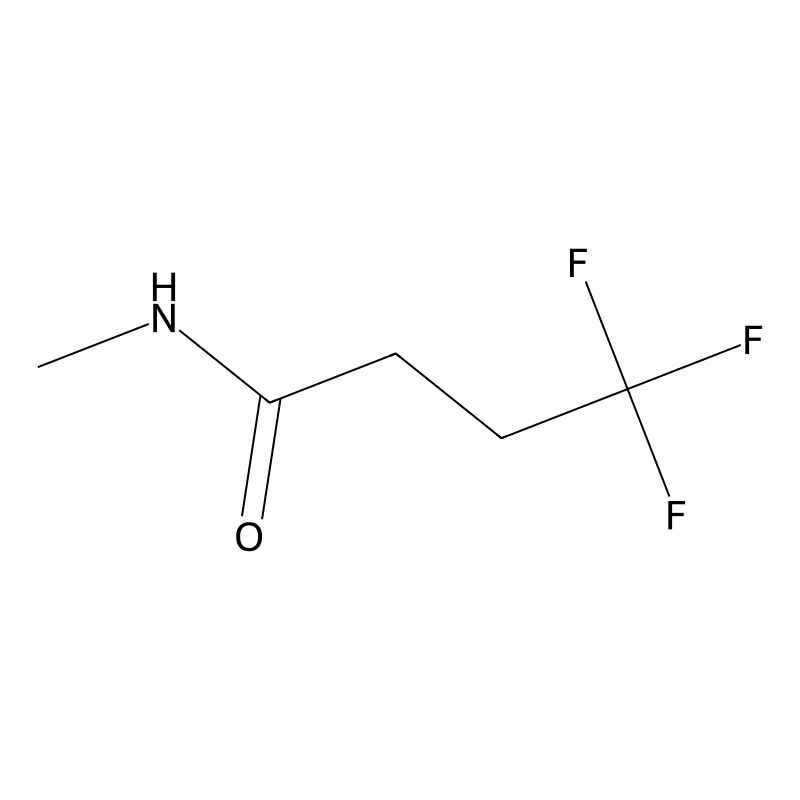

4,4,4-trifluoro-N-methylbutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4,4-Trifluoro-N-methylbutanamide is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a butanamide backbone. Its molecular formula is C6H10F3NO, indicating that it contains six carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.

- Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

These reactions are essential for modifying the compound to create derivatives with tailored properties for specific applications.

The synthesis of 4,4,4-trifluoro-N-methylbutanamide typically involves several steps:

- Formation of Trifluoromethyl Amide: This can be achieved through the reaction of trifluoroacetic acid derivatives with amines.

- Methylation: Methylating agents such as methyl iodide are used to introduce the N-methyl group.

- Optimization for Yield: Industrial production methods may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

These synthesis methods allow for the production of this compound in both laboratory and industrial settings.

4,4,4-Trifluoro-N-methylbutanamide has several notable applications:

- Chemistry: It serves as a building block in synthesizing more complex fluorinated compounds.

- Biological Research: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

- Industrial Use: It is employed in producing specialty chemicals and materials with enhanced thermal stability and resistance to degradation.

These applications underscore the versatility of 4,4,4-trifluoro-N-methylbutanamide in various scientific disciplines.

Several compounds share structural similarities with 4,4,4-trifluoro-N-methylbutanamide. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| N-Methoxy-N-methyl-2,2,2-trifluoroacetamide | Contains trifluoromethyl and methoxy groups |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl group attached to an aniline ring |

| 1-Nitro-4-(trifluoromethoxy)benzene | Trifluoromethoxy group attached to a nitrobenzene ring |

Uniqueness

The uniqueness of 4,4,4-trifluoro-N-methylbutanamide lies in its specific combination of functional groups and backbone structure. This unique configuration confers distinct chemical and physical properties that differentiate it from similar compounds. Its trifluoromethyl group enhances stability and reactivity, making it particularly valuable in various applications within chemistry and biology .

Structural Characteristics

4,4,4-Trifluoro-N-methylbutanamide features a linear butanamide backbone with a trifluoromethyl group at the terminal carbon and a methyl group attached to the nitrogen atom. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-Methyl-4,4,4-trifluorobutanamide | |

| Molecular Formula | C₅H₈F₃NO | |

| SMILES Notation | O=C(NC)CCC(F)(F)F | |

| Molecular Weight | 155.12 g/mol | |

| XLogP3 | 1.5 | |

| Hydrogen Bond Acceptors | 4 |

The trifluoromethyl group imparts high electronegativity and metabolic stability, while the amide functionality enables hydrogen bonding and solubility in polar solvents.

Classification

This compound belongs to two broader chemical classes:

- Organofluorine Compounds: Characterized by C-F bonds, which confer unique physicochemical properties.

- PFAS (Per- and Polyfluoroalkyl Substances): Classified under fluorinated amides due to its trifluoromethyl group.

Historical Context in Organofluorine Chemistry

The synthesis of 4,4,4-trifluoro-N-methylbutanamide is rooted in milestones in organofluorine chemistry:

- Early Fluorination Methods: The Swarts reaction (1892), involving antimony trifluoride (SbF₃), enabled the substitution of chlorine with fluorine in chlorocarbons. This method laid the groundwork for later trifluoromethylation techniques.

- Post-WWII Advances: The development of hydrofluorination (HF-based methods) in the 1930s allowed safer large-scale production of fluorinated compounds.

- Modern Reagents: Electrophilic trifluoromethylating agents like Togni’s reagent (2007) and Umemoto’s salts (2010) expanded synthetic routes to trifluoromethylated amides.

The compound’s synthesis likely employs halogen exchange (e.g., Cl → F substitution) or nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF₃).

Significance in Trifluoromethylated Compounds Research

Pharmaceutical Applications

- Drug Design: The trifluoromethyl group enhances bioavailability and resistance to oxidative degradation. For example, fluoxetine (Prozac) and leflunomide use similar motifs for improved pharmacokinetics.

- Protease Inhibitors: Trifluoromethylated amides mimic peptide bonds, making them candidates for inhibiting enzymes like HIV protease.

Materials Science

- Fluoropolymers: As a monomer, it could contribute to heat-resistant polymers used in aerospace or electronics.

- Liquid Crystals: The CF₃ group’s dipole moment aids in designing liquid crystals with tunable optical properties.

Current Research Landscape

Synthetic Methodologies

Recent studies focus on:

- Catalytic Fluorination: Using palladium or copper catalysts to introduce CF₃ groups into amides.

- Flow Chemistry: Continuous-flow reactors improve yield and safety in large-scale synthesis.

Computational Studies

- Density Functional Theory (DFT): Predicts reaction pathways for CF₃ group incorporation.

- Molecular Dynamics: Models interactions between 4,4,4-trifluoro-N-methylbutanamide and biological targets.

Emerging Applications

Classical Synthetic Routes

Formation of Trifluoromethyl Amide Backbone

The formation of the trifluoromethyl amide backbone in 4,4,4-trifluoro-N-methylbutanamide relies on established chemical transformations that have been refined over decades of research. The fundamental approach involves the construction of the carbon-carbon framework bearing the trifluoromethyl group, followed by introduction of the amide functionality [1] [2].

Acid Chloride Method

The most widely employed classical route utilizes 4,4,4-trifluorobutanoyl chloride as the key electrophilic partner. This method provides excellent yields ranging from 75-90% under mild conditions. The reaction proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon, displacing chloride ion. The use of triethylamine as a base in dichloromethane at 0°C ensures optimal reaction conditions while preventing side reactions [1] [3].

Direct Amidation Approaches

Alternative methodologies employ direct coupling between 4,4,4-trifluorobutanoic acid and methylamine using coupling reagents. Carbodiimide-based systems such as dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide provide moderate to good yields (70-90%) under mild conditions. These methods offer operational simplicity and broad functional group tolerance [2] [3].

Anhydride-Based Synthesis

The utilization of trifluoroacetic anhydride with ethyl acetate represents another classical approach. This method proceeds through Claisen condensation followed by subsequent transformations to yield the desired trifluoromethyl amide backbone. Yields typically range from 80-95% under base-catalyzed conditions at room temperature [1].

Microwave-Assisted Direct Amidation

Modern adaptations of classical methods include microwave-assisted synthesis using ceric ammonium nitrate as a catalyst. This solvent-free approach aligns with green chemistry principles while achieving yields of 60-85%. The method particularly excels in its minimal waste generation and operational simplicity [4].

N-Methylation Strategies

The introduction of the N-methyl group in 4,4,4-trifluoro-N-methylbutanamide presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group and the inherent stability of the amide bond. Several strategic approaches have been developed to achieve selective methylation [5] [6].

Phenyl Trimethylammonium Iodide Method

Recent advances have established phenyl trimethylammonium iodide as a superior methylating agent for amides. This method achieves absolute monoselectivity for primary amides, preventing overmethylation that commonly occurs with traditional methylating agents. The reaction conditions involve treatment with potassium carbonate at 120°C, yielding products in 85-99% efficiency. The safety profile and non-toxic nature of this reagent make it particularly attractive for pharmaceutical applications [5] [6].

Traditional Methylation Approaches

Conventional methylation using methyl iodide suffers from poor selectivity, often leading to overmethylation and formation of tertiary amides. Despite these limitations, the method remains viable for specific applications where cost considerations outweigh selectivity concerns. Typical yields range from 60-80% with careful optimization of reaction conditions [5].

Cobalt-Catalyzed Methanol Methylation

The development of cobalt-catalyzed methylation using methanol as the methylating agent represents a significant advancement in sustainable chemistry. This method achieves yields of 70-99% while utilizing an inexpensive and readily available methylating source. The involvement of cobalt hydride intermediates has been demonstrated through deuterium labeling studies [7] [8].

Reductive Methylation

Reductive methylation using formaldehyde and sodium borohydride or hydrogen with palladium catalysts provides excellent control over the degree of methylation. This approach allows for the selective formation of N-methylated products with yields typically ranging from 75-90%. The mild conditions and high functional group tolerance make this method particularly suitable for complex substrates [6].

Escherichia Coli-Based Enzymatic Methylation

Emerging biotechnological approaches utilize engineered methyltransferases for selective N-methylation of amides. These enzymatic methods offer exceptional selectivity and operate under mild aqueous conditions. While still in developmental stages, preliminary results suggest potential for high yields with minimal environmental impact [9] [10].

Modern Synthetic Approaches

Catalytic Methods

Contemporary synthetic methodologies for 4,4,4-trifluoro-N-methylbutanamide synthesis have evolved to incorporate sophisticated catalytic systems that offer enhanced efficiency, selectivity, and environmental compatibility [11] [12].

Palladium-Indium Oxide Catalytic System

The development of palladium supported on indium oxide represents a breakthrough in additive-free N-methylation of primary amides. This heterogeneous catalyst system utilizes formic acid as the methylating agent, operating at temperatures of 140-160°C to achieve yields of 70-95%. The catalyst exhibits remarkable chemoselectivity, leaving the amide carbonyl untouched while specifically targeting the nitrogen center [13].

Iridium N-Heterocyclic Carbene Complexes

Iridium complexes bearing N-heterocyclic carbene ligands demonstrate exceptional versatility in methylation reactions. These catalysts enable temperature-controlled selectivity, allowing for either monomethylation or dimethylation based on reaction conditions. At lower temperatures (50-90°C), selective monomethylation occurs, while higher temperatures (120°C) promote dimethylation. Yields consistently exceed 81-99% across diverse substrate ranges [14].

Silver Fluoride-Isothiocyanate System

The combination of silver fluoride with isothiocyanates provides a unique route for trifluoromethyl group introduction. This system operates at room temperature and demonstrates broad substrate scope with yields ranging from 60-99%. The method proceeds through formation of trifluoromethyl-silver intermediates that undergo subsequent coupling with carboxylic acid derivatives [1] [15].

Enzymatic Catalysis Using Candida Antarctica Lipase

Biocatalytic approaches utilizing Candida antarctica lipase B offer sustainable alternatives for amide bond formation. Operating in green solvents such as cyclopentyl methyl ether, this enzymatic system achieves excellent conversions (75-99%) without requiring intensive purification steps. The method demonstrates compatibility with diverse carboxylic acids and amines while maintaining environmental friendliness [16] [17].

Magnetic Sulfated Titania Catalysts

Composite magnetic catalysts containing sulfated titanium dioxide enable recyclable amide synthesis. These heterogeneous systems demonstrate reaction rates comparable to homogeneous catalysts while offering the advantage of easy separation and reuse. Yields typically range from 75-90% at operating temperatures of 115°C [12].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of trifluoromethyl amides, offering precise control over reaction parameters and enabling continuous operation for industrial applications [18] [19].

Continuous Flow Reactor Systems

Dedicated flow reactor systems provide excellent heat and mass transfer characteristics, resulting in yield improvements of 10-25% compared to batch processes. Typical residence times range from 2-10 minutes, enabling rapid synthesis with enhanced safety profiles. The technology demonstrates particular excellence in amide coupling reactions where exothermic conditions require precise temperature control [18] [19].

Vortex Fluidic Device Technology

The implementation of vortex fluidic devices represents a paradigm shift in amide synthesis efficiency. These systems achieve intense mixing in ultra-short reaction times (80 seconds), resulting in yield improvements of up to 85% compared to conventional batch methods. The technology proves particularly effective for acid chloride reactions where rapid mixing prevents side reactions [19] [12].

Microwave-Enhanced Flow Synthesis

Integration of microwave heating with flow chemistry enables rapid heating and excellent scale-up potential. This combination results in yield improvements of 15-30% while significantly reducing reaction times to 5-15 minutes. The technology demonstrates exceptional compatibility with direct amidation reactions [19].

Packed Bed Reactor Systems

Packed bed reactors containing heterogeneous catalysts enable continuous operation with catalyst recyclability. These systems maintain similar yields to batch processes while offering the advantage of continuous production. Residence times typically range from 10-30 minutes, providing excellent scale-up potential for industrial applications [19] [12].

Two-Phase Flow Systems

Specialized two-phase flow systems enhance mixing efficiency for gas-liquid reactions, particularly relevant for incorporating gaseous methylamine or trifluoromethyl sources. These systems demonstrate yield improvements of 20-40% with residence times of 1-5 minutes [19].

Green Chemistry Considerations

The development of environmentally sustainable methodologies for 4,4,4-trifluoro-N-methylbutanamide synthesis has become increasingly important as pharmaceutical and chemical industries prioritize environmental stewardship [16] [20].

Solvent-Free Methodologies

Microwave-assisted solvent-free synthesis using ceric ammonium nitrate catalysis represents a significant advancement in green chemistry applications. This approach eliminates organic solvent usage while achieving comparable yields to traditional methods. The methodology produces minimal waste and enables simple product isolation without chromatographic purification [4].

Enzymatic Green Synthesis

Biocatalytic approaches using lipases and other enzymes operate in aqueous or green organic solvents such as cyclopentyl methyl ether. These methods demonstrate excellent environmental profiles with high atom economy and minimal waste generation. The enzymatic processes operate under mild conditions and produce biodegradable byproducts [16] [17].

Recyclable Catalytic Systems

The development of magnetic and immobilized catalysts enables catalyst recovery and reuse, significantly reducing waste generation. Sulfated titania magnetic composites demonstrate activity maintenance over multiple cycles while eliminating the need for catalyst disposal [11] [12].

Renewable Feedstock Utilization

Innovative approaches utilize renewable feedstocks such as biomass-derived carboxylic acids and bio-based amines. These methodologies reduce dependence on petroleum-derived starting materials while maintaining synthetic efficiency [16].

Atom Economy Optimization

Modern synthetic strategies prioritize atom economy by designing reactions that incorporate all reactant atoms into the final product. Catalytic carbonylation and direct coupling methodologies exemplify this approach by minimizing waste generation [21].

Life Cycle Assessment Integration

Comprehensive life cycle assessments increasingly guide synthetic route selection, evaluating environmental impacts from raw material extraction through product disposal. Recent studies demonstrate that biocatalytic routes often exhibit superior environmental profiles compared to traditional chemical synthesis [20] [22].

Scale-Up Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of 4,4,4-trifluoro-N-methylbutanamide presents numerous technical and economic challenges that must be systematically addressed [23] [24].

Heat Management and Safety Considerations

Scale-up of exothermic reactions requires sophisticated heat management systems to prevent runaway reactions and ensure operator safety. The formation of trifluoromethyl amides often involves highly exothermic processes that necessitate specialized reactor designs with enhanced heat transfer capabilities. Temperature control becomes increasingly challenging as reaction volumes increase, requiring implementation of advanced process control systems [18] [19].

Reagent Cost and Availability

Many laboratory-scale methodologies rely on expensive or specialized reagents that become prohibitively costly at industrial scales. For example, specialized trifluoromethylating agents may cost several hundred dollars per kilogram, making them unsuitable for large-scale production. Alternative methodologies utilizing more cost-effective reagents such as trifluoroacetic acid ($4.50 per mole) have been developed to address these economic constraints [25] [26].

Process Mass Intensity Optimization

Industrial synthesis requires optimization of process mass intensity to minimize waste generation and reduce environmental impact. Target process mass intensity values below 3 are typically required for sustainable manufacturing. This necessitates careful selection of solvents, catalysts, and reaction conditions to maximize atom economy and minimize byproduct formation [27].

Catalyst Recovery and Recycling

Heterogeneous catalysts offer advantages for scale-up due to their ease of recovery and reuse. However, catalyst deactivation and loss of activity over multiple cycles present significant challenges. Magnetic catalyst systems enable efficient separation but may suffer from mechanical attrition during large-scale operations [12].

Product Purification Challenges

Laboratory-scale purification methods often prove inadequate for industrial applications. Column chromatography, commonly used in research settings, becomes impractical and expensive at large scales. Alternative purification strategies such as crystallization, distillation, or liquid-liquid extraction must be developed and optimized [23].

Regulatory and Environmental Compliance

Industrial production must comply with stringent environmental regulations regarding fluorinated compound emissions and waste disposal. The persistent nature of trifluoromethyl compounds requires specialized waste treatment protocols and monitoring systems. Regulatory frameworks continue to evolve, potentially impacting synthetic route selection [28] [29].

Equipment Material Compatibility

Trifluoromethyl compounds and their synthetic intermediates can be corrosive to standard reactor materials. Specialized materials such as perfluoroalkoxy or tetrafluoroethylene-lined equipment may be required, significantly increasing capital costs [30].

Quality Control and Analytical Challenges

Industrial production requires robust analytical methods for real-time monitoring and quality control. The similar chemical properties of trifluoromethyl compounds can complicate analytical separation and quantification, necessitating sophisticated analytical equipment and methods [23].

Synthetic Intermediates and Precursors

4,4,4-Trifluorobutanol Derivatives

4,4,4-Trifluorobutanol serves as a crucial synthetic intermediate in the preparation of 4,4,4-trifluoro-N-methylbutanamide, offering multiple synthetic pathways for accessing the target compound [31] [32] .

Synthesis of 4,4,4-Trifluorobutanol

The primary synthetic route to 4,4,4-trifluorobutanol involves Grignard reaction methodology. The process begins with the formation of a Grignard reagent from 3-chloro-1,1,1-trifluoropropane and magnesium in tetrahydrofuran. Subsequent reaction with formaldehyde yields 4,4,4-trifluorobutanol in yields ranging from 76-96%. The reaction requires careful temperature control (35-62°C) and utilizes 1,2-dibromoethane as an initiator [31].

Alternative synthetic approaches include the malonate-based methodology disclosed in Chinese patents. This route involves substitution of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate, followed by decarboxylation and reduction sequences. The method achieves yields of 95-96% for the initial alkylation step and overall yields exceeding 70% for the complete sequence [34] [35].

Functional Group Transformations

4,4,4-Trifluorobutanol undergoes selective oxidation to yield 4,4,4-trifluorobutanoic acid using standard oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation proceeds in yields of 80-90% and provides direct access to the carboxylic acid precursor required for amide formation .

Alternatively, the alcohol can be converted to 4,4,4-trifluorobutyl tosylate or mesylate derivatives, which serve as electrophilic partners in substitution reactions. These activated derivatives enable introduction of various nucleophiles and expansion of synthetic diversity .

Industrial Applications

Beyond its role as a synthetic intermediate, 4,4,4-trifluorobutanol finds applications in semiconductor processing, liquid crystal material synthesis, and pharmaceutical intermediate preparation. As a semiconductor intermediate, it primarily serves in the synthesis of tetracyanoquinodimethane derivatives. In liquid crystal applications, it enables the preparation of biphenyl liquid crystal materials containing fluoroalkyl ethers [32] .

Pharmaceutical Intermediates

The pharmaceutical applications of 4,4,4-trifluorobutanol include synthesis of monoamine oxidase B inhibitors, lactone and lactam inhibitors for central nervous system applications, anti-schizophrenia drugs, and immunizing agents. The compound's ability to form stable hydrogen bonds due to fluorine electronegativity contributes to its utility in pharmaceutical synthesis [32] .

4,4,4-Trifluorobutanamide Precursors

The synthesis of 4,4,4-trifluoro-N-methylbutanamide relies on carefully selected precursors that enable efficient and selective transformations [36].

4,4,4-Trifluorobutanoic Acid

4,4,4-Trifluorobutanoic acid (CAS: 406-93-9) represents the most direct precursor for amide formation. The compound can be synthesized through oxidation of 4,4,4-trifluorobutanol or via carbon chain extension methodologies starting from trifluoroacetic acid derivatives. Direct amidation with methylamine using coupling reagents provides straightforward access to the target compound with yields typically ranging from 70-85% [37].

4,4,4-Trifluorobutanoyl Chloride

The acid chloride derivative (CAS: 375-17-7) offers enhanced reactivity for amide formation. Synthesis involves treatment of 4,4,4-trifluorobutanoic acid with thionyl chloride or oxalyl chloride under standard conditions. The resulting acid chloride reacts with methylamine in the presence of base to yield the desired amide in 85-95% efficiency. This route provides excellent yields but requires careful handling due to the reactive nature of acid chlorides [36].

Ethyl 4,4,4-Trifluorobutanoate

The ethyl ester derivative (CAS: 372-31-6) serves as a versatile intermediate for various synthetic transformations. It can be prepared through esterification of the corresponding carboxylic acid or via malonate chemistry followed by decarboxylation. The ester undergoes aminolysis with methylamine to yield the target amide, although this transformation typically requires elevated temperatures and may proceed with moderate yields of 75-90% [36].

4,4,4-Trifluorobutanamide

The parent amide (CAS: 461-34-7) serves as the immediate precursor for N-methylation reactions. This compound can be synthesized through direct amidation of 4,4,4-trifluorobutanoic acid with ammonia. Subsequent N-methylation using the methodologies described earlier provides access to the target N-methylated derivative. This route offers the advantage of utilizing the parent amide as a stable, crystalline intermediate that can be isolated and purified before the methylation step [36].

Specialized Building Blocks

Advanced synthetic approaches utilize specialized building blocks such as 4,4,4-trifluoro-N-methoxy-N-methylbutanamide (Weinreb amide) derivatives. These compounds enable selective carbonyl transformations and provide enhanced synthetic flexibility. The Weinreb amide can be prepared from the corresponding carboxylic acid and N,O-dimethylhydroxylamine, offering a versatile platform for further elaboration [38].

Commercial Availability and Cost Considerations